
Dicyclohexyl peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl peroxide (DCP) is an organic peroxide that has been widely used in various fields, including polymerization, cross-linking, and curing of resins. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. DCP is a powerful oxidizing agent that can initiate radical reactions, making it a useful tool in the synthesis of polymers and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl peroxide has been used extensively in scientific research, particularly in the fields of polymer chemistry and materials science. It is commonly used as a radical initiator in the polymerization of vinyl monomers, such as styrene and methyl methacrylate. Dicyclohexyl peroxide can also be used as a curing agent for unsaturated polyester resins, which are commonly used in the production of fiberglass and other composite materials.
Wirkmechanismus
Dicyclohexyl peroxide initiates radical reactions by decomposing into free radicals upon heating or exposure to light. These free radicals then react with other molecules to form new radicals, which continue the chain reaction. The resulting polymerization or cross-linking reaction can produce a wide range of products with different properties.
Biochemische Und Physiologische Effekte
Dicyclohexyl peroxide is not commonly used in biological research due to its potential toxicity. However, studies have shown that exposure to Dicyclohexyl peroxide can cause skin irritation, respiratory irritation, and eye irritation. Long-term exposure to Dicyclohexyl peroxide can also cause liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
Dicyclohexyl peroxide is a powerful and versatile radical initiator that can be used in a wide range of polymerization and cross-linking reactions. It is relatively easy to handle and can be stored for long periods of time without significant degradation. However, Dicyclohexyl peroxide is also highly reactive and can be dangerous if not handled properly. It is also relatively expensive compared to other radical initiators.
Zukünftige Richtungen
There are several areas of future research that could benefit from the use of Dicyclohexyl peroxide. One potential application is in the development of new materials with specific properties, such as biodegradability or conductivity. Dicyclohexyl peroxide could also be used in the synthesis of new polymers and copolymers with unique structures and properties. Additionally, further research is needed to better understand the potential health and environmental effects of Dicyclohexyl peroxide and other organic peroxides.
Synthesemethoden
Dicyclohexyl peroxide is typically synthesized by the reaction of cyclohexanone with hydrogen peroxide in the presence of a catalyst, such as sulfuric acid. The reaction produces Dicyclohexyl peroxide and water as byproducts. The purity of the Dicyclohexyl peroxide can be improved by recrystallization from a suitable solvent, such as hexane.
Eigenschaften
CAS-Nummer |
1758-61-8 |
|---|---|
Produktname |
Dicyclohexyl peroxide |
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
cyclohexylperoxycyclohexane |
InChI |
InChI=1S/C12H22O2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChI-Schlüssel |
FYLJKQFMQFOLSZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OOC2CCCCC2 |
Kanonische SMILES |
C1CCC(CC1)OOC2CCCCC2 |
Andere CAS-Nummern |
1758-61-8 |
Synonyme |
dicyclohexyl peroxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




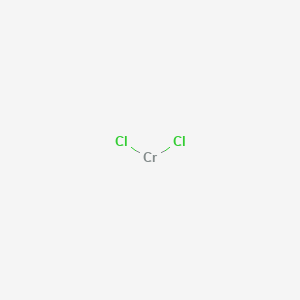
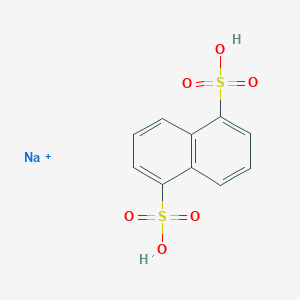
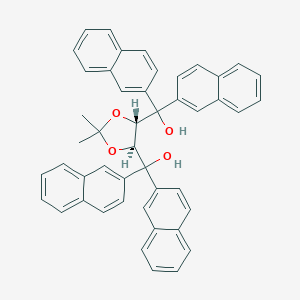
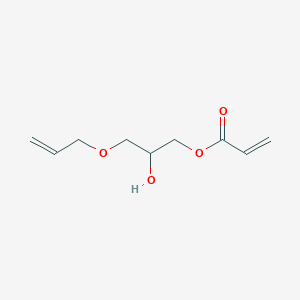

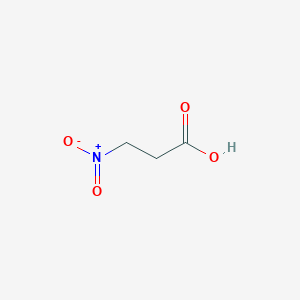

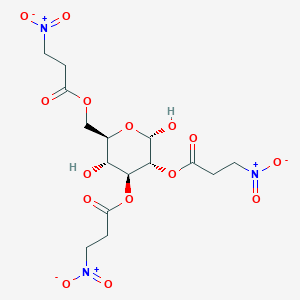

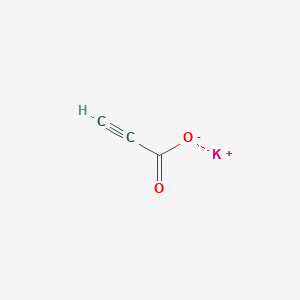
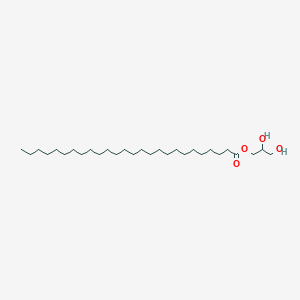
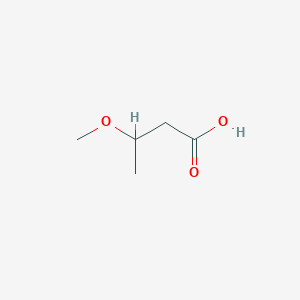
![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)